molecular formula C13H18BrN3O2 B13689237 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide

2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide

Cat. No.: B13689237
M. Wt: 328.20 g/mol
InChI Key: PECCSEBXGYCTLS-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide is a chemical compound with the molecular formula C13H18BrN3O2 and a molecular weight of 328.2 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and an ethylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves several steps. One common method includes the reaction of 3-bromobenzenebutanoic acid with ethylhydrazinecarboxamide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the ethylhydrazinecarboxamide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

1-[4-(3-bromophenyl)butanoylamino]-3-ethylurea

InChI

InChI=1S/C13H18BrN3O2/c1-2-15-13(19)17-16-12(18)8-4-6-10-5-3-7-11(14)9-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

PECCSEBXGYCTLS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NNC(=O)CCCC1=CC(=CC=C1)Br

Origin of Product

United States

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